L-Leucyl-L-valyl-L-prolyl-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-valyl-L-prolyl-L-arginine is a peptide compound composed of four amino acids: leucine, valine, proline, and arginine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and structure of these amino acids can influence the compound’s properties and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-prolyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-valyl-L-prolyl-L-arginine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur, particularly at the arginine residue, which can be sensitive to reactive oxygen species.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of arginine, such as citrulline.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Leucyl-L-valyl-L-prolyl-L-arginine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-prolyl-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and downstream signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another peptide with a similar sequence but different biological activity.
L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: A peptide with a different amino acid composition, used in various biochemical studies.
Uniqueness
L-Leucyl-L-valyl-L-prolyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, valine) and hydrophilic (arginine) residues allows it to interact with a wide range of biological molecules, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H41N7O5 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H41N7O5/c1-12(2)11-14(23)18(30)28-17(13(3)4)20(32)29-10-6-8-16(29)19(31)27-15(21(33)34)7-5-9-26-22(24)25/h12-17H,5-11,23H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
BUYYNBJRZMTLDW-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.